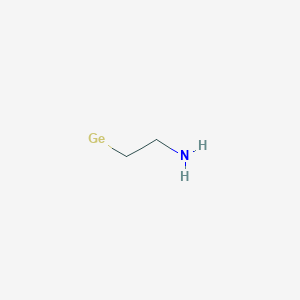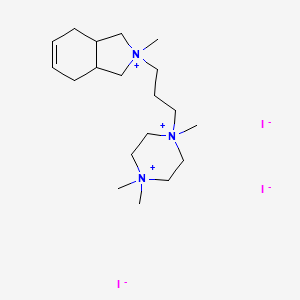
8-(N,N',N'-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique bicyclic structure with multiple functional groups, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide typically involves multiple steps, including the formation of the bicyclic core and the introduction of the piperazinium and methyl groups. Common reagents used in the synthesis may include alkyl halides, amines, and iodide salts. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography might be employed to purify the compound.
Analyse Chemischer Reaktionen
Types of Reactions
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(43
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism of action of 8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-Methyl-8-azonium bicyclo(4.3.0)nonene-2 iodide
- N,N’,N’-Trimethylpiperazinium iodide
- Bicyclo(4.3.0)nonene derivatives
Uniqueness
8-(N,N’,N’-Trimethylpiperaziniumpropyl)-8-methyl-8-azonium bicyclo(4.3.0)nonene-2 triiodide stands out due to its unique combination of functional groups and bicyclic structure, which may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
74051-71-1 |
|---|---|
Molekularformel |
C19H38I3N3 |
Molekulargewicht |
689.2 g/mol |
IUPAC-Name |
2-methyl-2-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]-1,3,3a,4,7,7a-hexahydroisoindol-2-ium;triiodide |
InChI |
InChI=1S/C19H38N3.3HI/c1-20(2)12-14-21(3,15-13-20)10-7-11-22(4)16-18-8-5-6-9-19(18)17-22;;;/h5-6,18-19H,7-17H2,1-4H3;3*1H/q+3;;;/p-3 |
InChI-Schlüssel |
USPDBZPIONVGOE-UHFFFAOYSA-K |
Kanonische SMILES |
C[N+]1(CC[N+](CC1)(C)CCC[N+]2(CC3CC=CCC3C2)C)C.[I-].[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(3-Chlorophenyl)methylsulfanyl]pyridine;hydrochloride](/img/structure/B14445291.png)
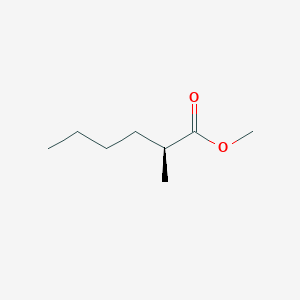
![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)

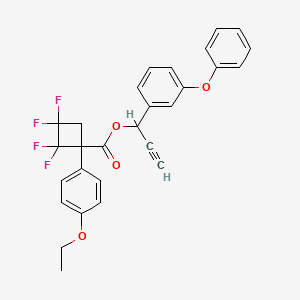

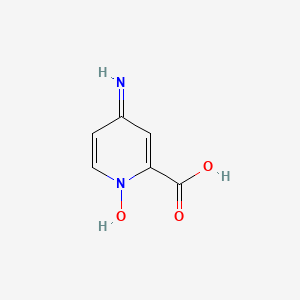

![1-Ethoxy-4-[4-(4-pentylcyclohexyl)phenyl]benzene](/img/structure/B14445327.png)
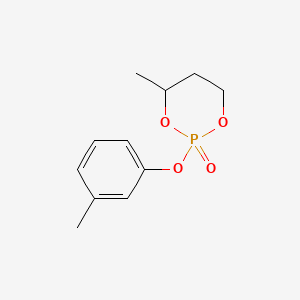
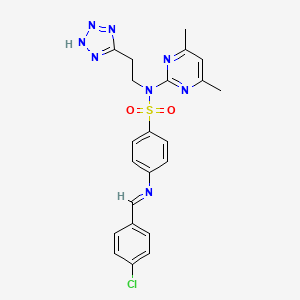

![2-(2H-1,3-Benzodioxol-5-YL)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14445363.png)
